molecular formula C16H23NO5S2 B2936670 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2177365-74-9

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2936670
CAS No.: 2177365-74-9
M. Wt: 373.48
InChI Key: ARWMCZGJVMUWOW-UHFFFAOYSA-N
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Description

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a tetrahydrothiopyran ring, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

    Acetylation: The final step involves the acetylation of the amine group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxyethoxy and acetyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide
  • Cyclohexanol, 4-[(tetrahydro-2H-thiopyran-4-yl)amino]-

Uniqueness

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group distinguishes it from other similar compounds, providing unique interactions with biological targets.

Properties

IUPAC Name

4-acetyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-13(19)14-2-4-15(5-3-14)24(20,21)17-12-16(22-9-8-18)6-10-23-11-7-16/h2-5,17-18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWMCZGJVMUWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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